Lithium, [(4-methoxyphenyl)ethynyl]-
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Overview
Description
Lithium, [(4-methoxyphenyl)ethynyl]- is an organolithium compound that features a lithium atom bonded to a 4-methoxyphenyl group through an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4-methoxyphenyl)ethynyl]- typically involves the reaction of 4-methoxyphenylacetylene with an organolithium reagent. One common method is the deprotonation of 4-methoxyphenylacetylene using butyllithium (BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
4-Methoxyphenylacetylene+BuLi→Lithium, [(4-methoxyphenyl)ethynyl]-+Butane
Industrial Production Methods
Industrial production of Lithium, [(4-methoxyphenyl)ethynyl]- may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium, [(4-methoxyphenyl)ethynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenylethane or 4-methoxyphenylethene.
Substitution: Formation of various substituted 4-methoxyphenyl derivatives.
Scientific Research Applications
Lithium, [(4-methoxyphenyl)ethynyl]- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Research into its potential biological activities and interactions with biomolecules is ongoing.
Mechanism of Action
The mechanism of action of Lithium, [(4-methoxyphenyl)ethynyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily participate in nucleophilic addition and substitution reactions. The ethynyl group provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Lithium, [(4-methylphenyl)ethynyl]-
- Lithium, [(4-ethoxyphenyl)ethynyl]-
- Lithium, [(4-chlorophenyl)ethynyl]-
Uniqueness
Lithium, [(4-methoxyphenyl)ethynyl]- is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Conclusion
Lithium, [(4-methoxyphenyl)ethynyl]- is a versatile organolithium compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, materials science, and catalysis. Ongoing research continues to explore its full range of applications and mechanisms of action.
Properties
CAS No. |
52999-18-5 |
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Molecular Formula |
C9H7LiO |
Molecular Weight |
138.1 g/mol |
IUPAC Name |
lithium;1-ethynyl-4-methoxybenzene |
InChI |
InChI=1S/C9H7O.Li/c1-3-8-4-6-9(10-2)7-5-8;/h4-7H,2H3;/q-1;+1 |
InChI Key |
XDQJAWKLLCQWEN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=CC=C(C=C1)C#[C-] |
Origin of Product |
United States |
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